REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:30]N1C(C)(C)C(=O)N(Br)C1=O>C(Cl)(Cl)(Cl)Cl>[Br:30][CH2:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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CC1=NC2=CC=CC=C2N=C1
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
22 g
|
Type
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reactant
|
Smiles
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BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
|
Quantity
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800 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was irradiated with a spotlight (200 watt) for 1.5 hours
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford crude product which
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Type
|
CUSTOM
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Details
|
was purified by HPLC (4:1 hexane/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to yield 14.0 g (40%) of monobromomethyl product as a grey solid
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=NC2=CC=CC=C2N=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |